"4-(Dimethylamino)-1,1-diphenylbutan-1-ol" basic properties
"4-(Dimethylamino)-1,1-diphenylbutan-1-ol" basic properties
Disclaimer: The following technical guide is a predictive overview of the basic properties, synthesis, and potential characteristics of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. As of the date of this document, there is a notable absence of published literature and experimental data for this specific compound. Therefore, the information presented herein is based on established principles of organic chemistry, a proposed synthetic route, and data from structurally analogous compounds. This guide is intended for research and development professionals and should be used as a preliminary reference. All proposed experimental procedures require validation in a laboratory setting.
Introduction
4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amino alcohol. Its structure, featuring a polar alcohol group, a basic dimethylamino group, and two phenyl rings, suggests potential applications in medicinal chemistry and materials science. Compounds with similar diphenylalkylamine scaffolds have been investigated for various pharmacological activities. This guide provides a comprehensive overview of the predicted basic properties, a detailed proposed synthesis protocol, and expected analytical characteristics of this compound.
Predicted Physicochemical Properties
The fundamental properties of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol have been estimated based on its chemical structure. These values are theoretical and await experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₈H₂₃NO | Derived from the chemical structure. |
| Molecular Weight | 269.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar tertiary alcohols. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water. | The diphenyl group confers hydrophobicity, while the amino and hydroxyl groups add some polarity. |
| pKa | Not available | The dimethylamino group is expected to have a pKa in the range of 9-10. |
Proposed Synthesis
A plausible and efficient method for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the ketone precursor, 4-(dimethylamino)-1-phenylbutan-1-one.
Reaction Scheme
Caption: Proposed synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol via Grignard reaction.
Detailed Experimental Protocol
Materials:
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4-(Dimethylamino)-1-phenylbutan-1-one
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether
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Iodine crystal (as initiator)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
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All glassware must be oven-dried and assembled under an inert atmosphere.
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Place magnesium turnings in the three-neck flask.
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Add a small crystal of iodine.
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In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
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Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
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Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with the Ketone:
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Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous diethyl ether in a separate flask.
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Cool the Grignard reagent solution in an ice bath.
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Add the ketone solution dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.
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Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Predicted Analytical Characterization
The following spectral data are predicted for the successful synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and are based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm (10H).- -CH₂-CH₂-N: Triplets for the two methylene groups adjacent to each other.- -N(CH₃)₂: A singlet for the six protons of the dimethylamino group.- -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).- Quaternary carbon (C-OH): A signal in the range of δ 70-85 ppm.- Methylene carbons: Signals for the aliphatic chain carbons.- -N(CH₃)₂ carbons: A signal around δ 40-50 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An expected peak at m/z = 269.38.- Fragmentation: Characteristic fragmentation patterns would include the loss of a water molecule, and cleavage adjacent to the nitrogen atom (alpha-cleavage). |
| Infrared (IR) Spectroscopy | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-N stretch: An absorption in the 1000-1250 cm⁻¹ region. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, the diphenylalkylamine scaffold is present in a number of pharmacologically active compounds. Phenylalkylamines are known to interact with various biological targets.
Potential Areas of Pharmacological Interest:
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Central Nervous System (CNS) Activity: Phenylalkylamine derivatives are known to exhibit a range of CNS effects, including stimulant and hallucinogenic properties, by interacting with dopaminergic and serotonergic pathways.
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Cardiovascular Effects: Some diphenylalkylamines have shown activity as coronary vasodilators.
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Calcium Channel Blockade: The phenylalkylamine class of drugs, such as verapamil, are well-known calcium channel blockers. It is plausible that 4-(Dimethylamino)-1,1-diphenylbutan-1-ol could exhibit some activity at calcium channels.
A simplified, hypothetical signaling pathway that could be modulated by a phenylalkylamine-type compound is depicted below.
